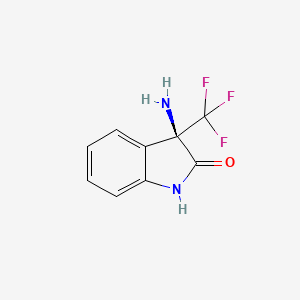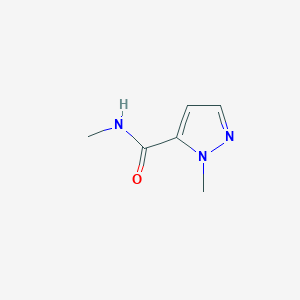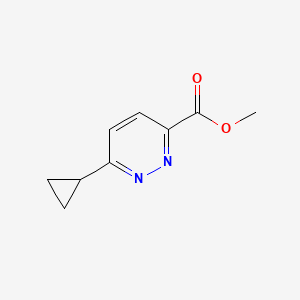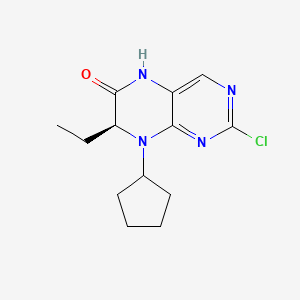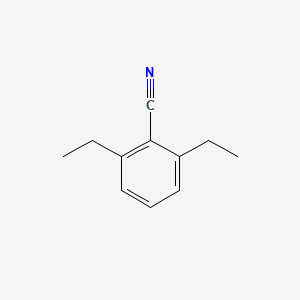
2,6-Diethylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diethylbenzonitrile is an organic compound with the chemical formula C10H11N. It is a derivative of benzonitrile, where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. It is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethylbenzonitrile can be achieved through several methods. One common approach involves the alkylation of benzonitrile with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Another method involves the catalytic hydrogenation of 2,6-Diethylbenzoic acid to form 2,6-Diethylbenzyl alcohol, followed by dehydration to yield 2,6-Diethylbenzyl chloride. This intermediate can then be converted to this compound through a nucleophilic substitution reaction with sodium cyanide.
Industrial Production Methods
Industrial production of this compound often involves the direct alkylation of benzonitrile using ethylene in the presence of a Friedel-Crafts catalyst such as aluminum chloride. This method is advantageous due to its high yield and relatively simple reaction conditions.
化学反应分析
Types of Reactions
2,6-Diethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-Diethylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with lithium aluminum hydride or hydrogenation over a palladium catalyst can yield 2,6-Diethylbenzylamine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to form corresponding imidates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2,6-Diethylbenzoic acid.
Reduction: 2,6-Diethylbenzylamine.
Substitution: Corresponding imidates or amides.
科学研究应用
2,6-Diethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, agrochemicals, and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2,6-Diethylbenzonitrile and its derivatives depends on the specific application. In general, the nitrile group can undergo hydrolysis to form carboxylic acids or amides, which can interact with biological targets such as enzymes or receptors. The ethyl groups at the 2 and 6 positions can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
2,6-Dimethylbenzonitrile: Similar structure but with methyl groups instead of ethyl groups.
2,6-Dichlorobenzonitrile: Contains chlorine atoms instead of ethyl groups.
2,6-Diethoxybenzonitrile: Contains ethoxy groups instead of ethyl groups.
Uniqueness
2,6-Diethylbenzonitrile is unique due to the presence of ethyl groups, which can enhance its lipophilicity and influence its reactivity compared to similar compounds with different substituents. This can result in distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and drug development.
属性
CAS 编号 |
6575-14-0 |
|---|---|
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC 名称 |
2,6-diethylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4H2,1-2H3 |
InChI 键 |
CJMUUZJMEHARSF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)




